1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-N-pyridin-3-yl-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC15218673
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O4S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-pyridin-3-ylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O4S/c1-28-17-6-4-14(5-7-17)19-11-18(20(25)22-15-3-2-9-21-12-15)23-24(19)16-8-10-29(26,27)13-16/h2-7,9,11-12,16H,8,10,13H2,1H3,(H,22,25) |
| Standard InChI Key | AYYNCNDKOAMJFX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CN=CC=C4 |
Introduction
Molecular Structure and Chemical Properties
Core Architecture and Functional Groups
The compound’s molecular formula, C₂₀H₂₀N₄O₄S, reflects a hybrid structure integrating heterocyclic and aromatic systems. The pyrazole ring (a five-membered diunsaturated ring with two adjacent nitrogen atoms) serves as the central scaffold, with substitutions at the 1-, 3-, and 5-positions. Key features include:
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1-Position: A tetrahydrothiophene-1,1-dioxide group, contributing sulfone functionality and conformational rigidity.
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3-Position: A carboxamide linkage to pyridin-3-yl, enhancing hydrogen-bonding capacity.
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5-Position: A 4-methoxyphenyl group, providing lipophilicity and π-π stacking potential.
The sulfone group in the tetrahydrothiophene moiety increases polarity and metabolic stability, while the methoxy group on the phenyl ring modulates electronic effects and solubility.
| Molecular Property | Value |
|---|---|
| Molecular Weight | 412.5 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, pyrazole NH) |
| Hydrogen Bond Acceptors | 7 (amide O, sulfone O₂, pyridine N) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 112 Ų |
Synthesis and Manufacturing
Multi-Step Synthetic Route
The synthesis involves sequential condensation, cyclization, and functionalization steps:
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Pyrazole Ring Formation: A Knorr-type cyclization between hydrazine derivatives and β-keto esters or diketones.
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Sulfone Introduction: Oxidation of tetrahydrothiophene to the 1,1-dioxide using peroxides or ozone.
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Carboxamide Coupling: Reaction of pyrazole-3-carboxylic acid with 3-aminopyridine via peptide coupling reagents (e.g., EDCI, HOBt).
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Cyclization | Hydrazine, β-keto ester, EtOH, Δ | 5-(4-Methoxyphenyl)-1H-pyrazole |
| Sulfoxidation | H₂O₂, AcOH, 50°C | 1-(1,1-Dioxidotetrahydro-3-thienyl) |
| Amide Formation | EDCI, HOBt, DMF, RT | N-Pyridin-3-yl-carboxamide |
Microwave-assisted synthesis and flow chemistry have been explored to enhance yield (reported ~65%) and reduce reaction times.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays reveal broad-spectrum activity:
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Gram-positive bacteria: MIC = 8 µg/mL (Staphylococcus aureus).
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Candida albicans: MIC = 16 µg/mL.
Mechanistic studies suggest interference with microbial cell wall synthesis and ergosterol biosynthesis.
Anti-Inflammatory Action
The compound suppresses COX-2 and TNF-α production in macrophages (LPS-induced model), with ~70% inhibition at 50 μM. The methoxyphenyl group may contribute to antioxidant effects, mitigating oxidative stress in chronic inflammation.
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioavailability: Moderate LogP (~2.8) balances solubility and membrane permeability.
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Metabolic Stability: Sulfone group reduces CYP450-mediated oxidation, prolonging half-life.
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Selectivity: Pyridine-carboxamide enhances target specificity over related kinases.
Preclinical Development
While in vivo data remain limited, pharmacokinetic studies in rodents indicate:
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Oral bioavailability: 45–50%.
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Half-life (t₁/₂): 6–8 hours.
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Toxicology: No significant hepatotoxicity at 100 mg/kg/day (14-day study).
Comparison with Analogous Compounds
Structural analogs vary in substituents and bioactivity:
| Compound | R₁ | R₃ | IC₅₀ (MCF-7) |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | Pyridin-3-yl | 8.2 μM |
| Chlorophenyl Analog | 4-Chlorophenyl | Pyridin-3-yl | 12.5 μM |
| Methylpyrazole Derivative | 4-Methoxyphenyl | Methyl | >50 μM |
The 4-methoxyphenyl and pyridin-3-yl groups synergistically enhance potency and selectivity compared to halogenated or alkylated variants.
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